molecular formula C18H14F4N2OS B11107038 2-[(2Z)-4-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol

2-[(2Z)-4-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol

Cat. No.: B11107038
M. Wt: 382.4 g/mol
InChI Key: MQQYRIMCNCMKNT-UHFFFAOYSA-N
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Description

2-[(2Z)-4-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a fluorophenyl group, and a trifluoromethylphenyl group, making it a subject of study for its biochemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-4-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 3-(trifluoromethyl)benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with 2-bromoethanol and thiourea to form the thiazole ring, followed by reduction to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-4-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The fluorophenyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2Z)-4-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2Z)-4-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction cascades that lead to cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazole
  • 2-(4-fluorophenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazole
  • 4-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3-ol

Uniqueness

2-[(2Z)-4-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorophenyl and trifluoromethylphenyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C18H14F4N2OS

Molecular Weight

382.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C18H14F4N2OS/c19-14-6-4-12(5-7-14)16-11-26-17(24(16)8-9-25)23-15-3-1-2-13(10-15)18(20,21)22/h1-7,10-11,25H,8-9H2

InChI Key

MQQYRIMCNCMKNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)CCO)C(F)(F)F

Origin of Product

United States

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